![molecular formula C9H16N4O B2447443 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1894328-48-3](/img/structure/B2447443.png)
4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate hydrazones and α-bromo ketones under mild conditions . The reaction is often catalyzed by visible light, which facilitates the formation of the pyrazole ring . Another method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly catalysts and simple reaction workups are emphasized to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of pyrazole compounds exhibited significant anticancer properties, with some showing low IC50 values, indicating strong efficacy compared to established chemotherapeutics like doxorubicin .
Mechanism of Action
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Research indicates that compounds containing the pyrazole structure can interact with cellular pathways that regulate cell survival and proliferation. This interaction can lead to the activation of pro-apoptotic factors or inhibition of anti-apoptotic signals .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity .
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several pyrazole derivatives, including this compound. The anticancer potential was evaluated using MTT assays on various human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values comparable to existing chemotherapy agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes, potentially inhibiting their activity and leading to reduced tumor growth .
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and isopropyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Biological Activity
4-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
CAS Number: 1894328-48-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and CNS cancer (SF-268) cell lines.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Pyrazole Derivative A | 76% | 86% | 1 |
4-amino-N-ethyl-pyrazole | Up to 85% | Up to 93% | 10 |
These results suggest that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .
The mechanism by which this compound exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, docking studies have indicated a strong affinity for cyclooxygenase enzymes, which are crucial in inflammatory processes .
Case Studies
A recent case study explored the efficacy of various pyrazole derivatives in treating cancer:
- Study on NCI-H23 Cells : A derivative exhibited over 90% inhibition of cell proliferation.
- Study on HCT116 Cells : Another derivative showed significant cytotoxicity with an IC50 value of approximately 25 nM against colon cancer cells.
These findings underscore the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
4-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-11-9(14)8-7(10)5-12-13(8)6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXMDCCKOKYFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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